

A Comparative Guide to FR901465 and Other Spliceosome Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FR901465

Cat. No.: B1674043

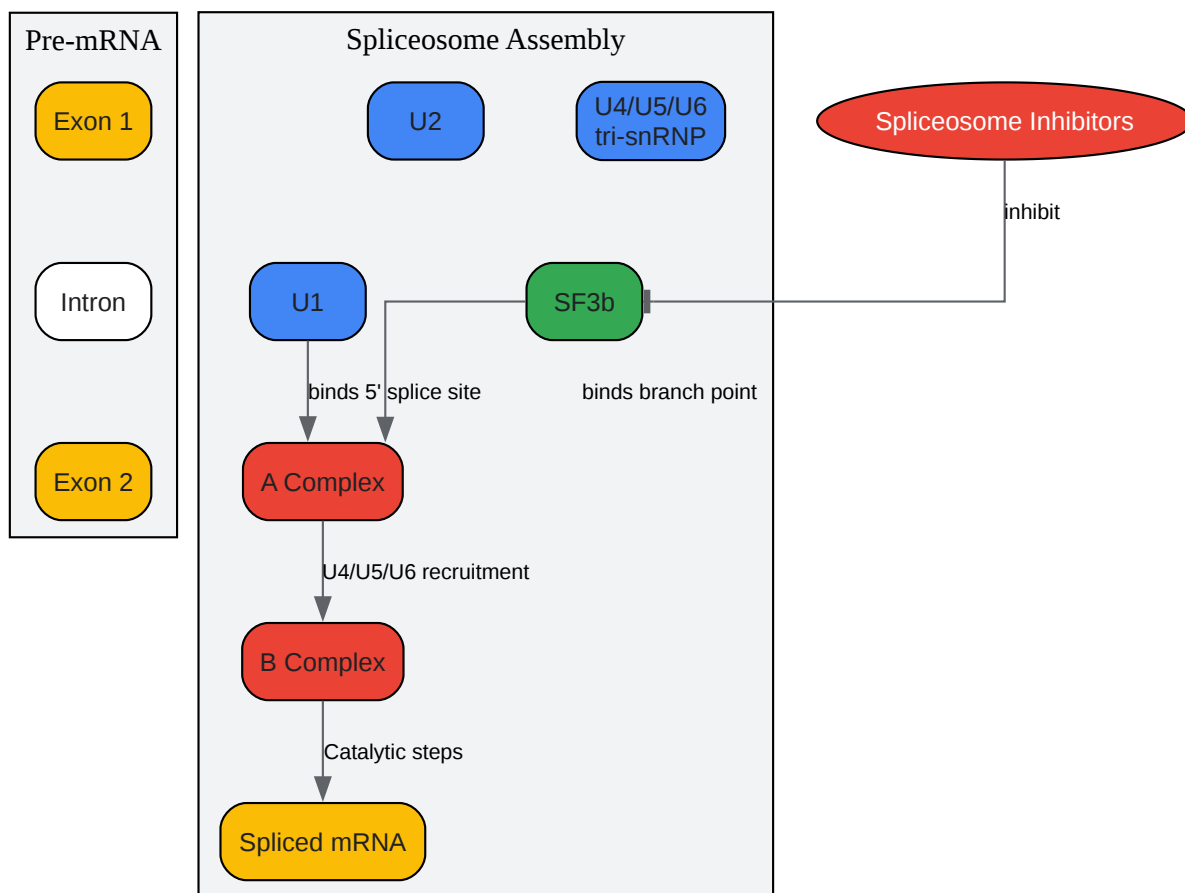
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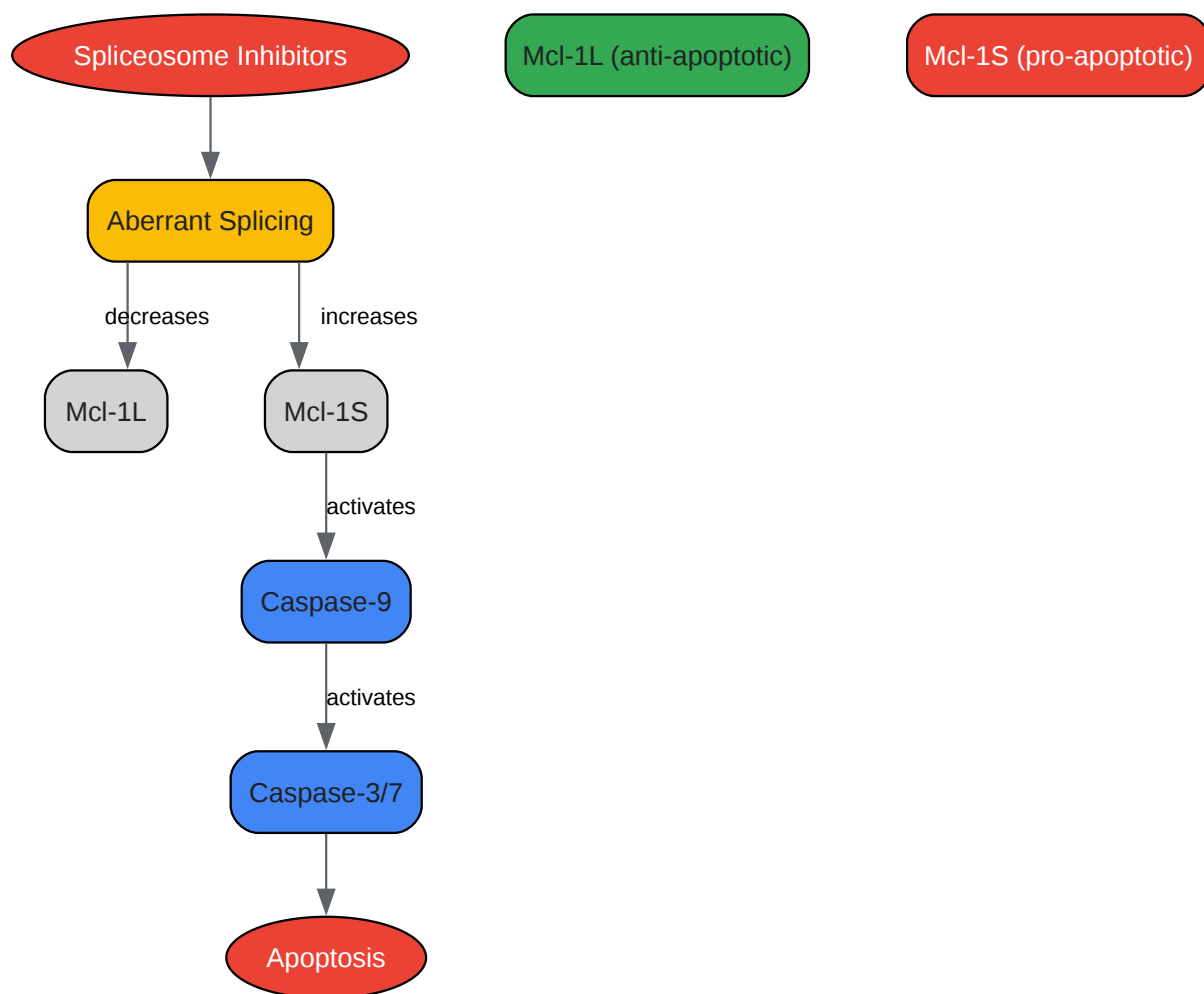
For Researchers, Scientists, and Drug Development Professionals

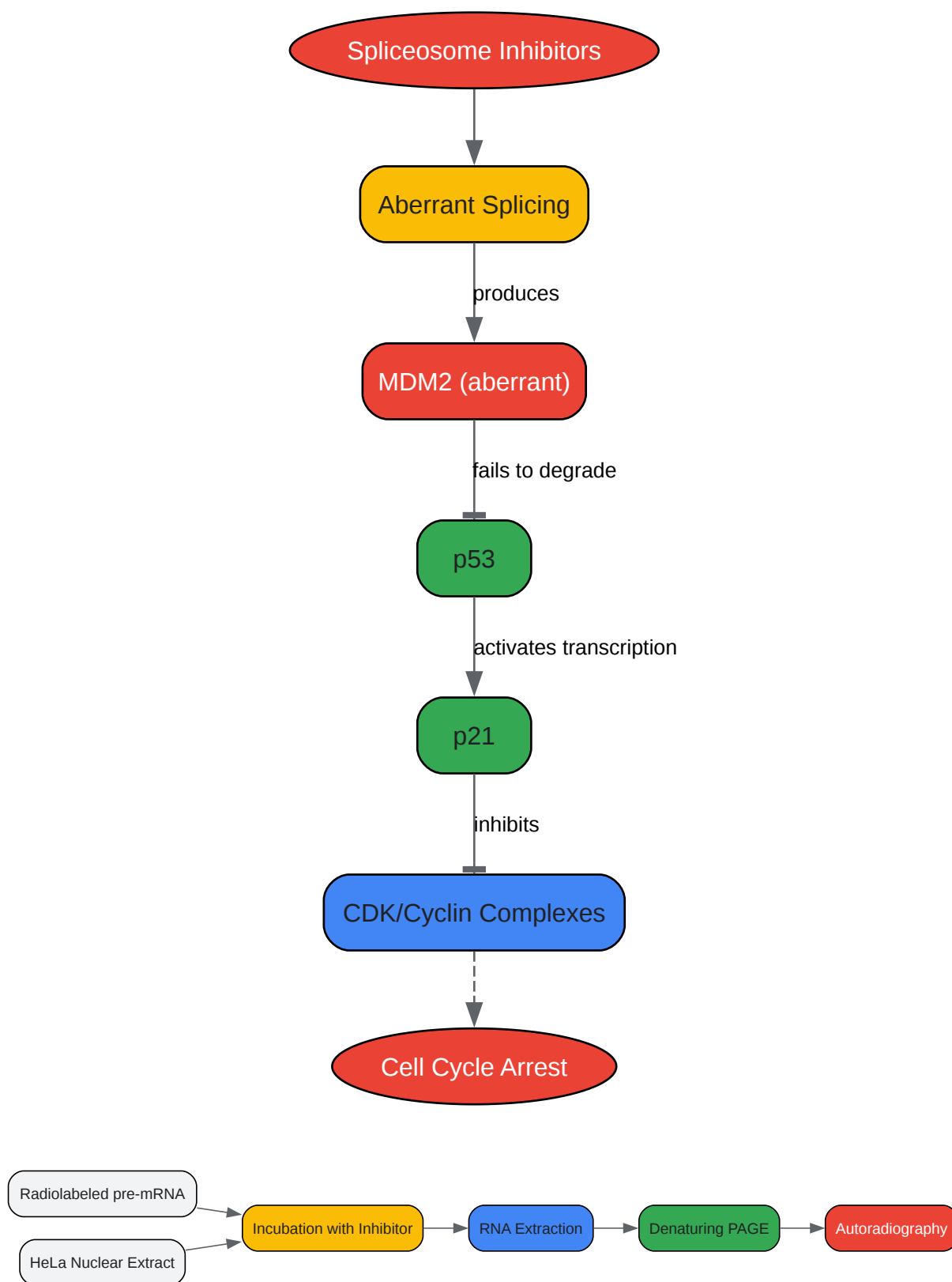
The spliceosome has emerged as a compelling target in cancer therapy due to the high frequency of mutations in splicing factors and the reliance of cancer cells on proper splicing for their survival and proliferation. This guide provides an objective comparison of **FR901465**, a potent spliceosome inhibitor, with other well-characterized inhibitors of the SF3b complex: Pladienolide B, E7107, and Sudemycins. The information presented is supported by experimental data to aid researchers in their evaluation of these compounds for basic research and drug development.

Mechanism of Action: Targeting the SF3b Complex

FR901465 and the other compounds discussed in this guide are natural product-derived or synthetic molecules that primarily target the SF3b subcomplex of the U2 snRNP within the spliceosome.[1][2][3] The SF3b complex is crucial for the recognition of the branch point sequence in the pre-mRNA, an early and essential step in spliceosome assembly.[1][2][3] By binding to the SF3B1 protein, these inhibitors disrupt the stable association of the U2 snRNP with the pre-mRNA, leading to a stall in spliceosome assembly at the A complex.[3] This inhibition of splicing results in the accumulation of unspliced or aberrantly spliced mRNA transcripts, which can trigger downstream cellular responses such as cell cycle arrest and apoptosis.[4][5][6]







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- To cite this document: BenchChem. [A Comparative Guide to FR901465 and Other Spliceosome Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674043#comparing-fr901465-with-other-spliceosome-inhibitors]

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